

An In-depth Technical Guide to the Structural Properties and Isomers of Methylcyclobutane

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Compound of Interest

Compound Name: Methylcyclobutane

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Introduction

Methylcyclobutane, a saturated hydrocarbon with the chemical formula C_5H_{10} , serves as a fundamental model for understanding the intricate interplay of ring strain, conformational dynamics, and substituent effects in cyclic systems.[1] Its deceptively simple structure, a four-membered carbocyclic ring with a single methyl substituent, belies a complex conformational landscape and a rich isomeric diversity that are of significant interest in various fields, including organic synthesis, materials science, and computational chemistry. This technical guide provides a comprehensive overview of the structural properties of **methylcyclobutane** and its isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of its chemical relationships.

Structural Properties of Methylcyclobutane

The structure of **methylcyclobutane** is characterized by a non-planar cyclobutane ring, a consequence of the molecule's tendency to alleviate torsional strain.[2] This puckering of the four-membered ring leads to distinct conformational isomers.

Molecular Geometry

The precise bond lengths and angles of **methylcyclobutane** have been a subject of interest in structural chemistry. While a dedicated experimental gas-phase electron diffraction or

microwave spectroscopy study specifically for **methylcyclobutane** is not readily available in the surveyed literature, data for the parent cyclobutane molecule provides a foundational understanding. For cyclobutane, electron diffraction studies have determined the C-C bond length to be approximately 1.568 Å and the C-H bond length to be around 1.098 Å. The H-C-H angle is reported to be about 114°.[3] The puckered conformation of cyclobutane results in a dihedral angle of approximately 20-35°.[3][4]

Ab initio calculations on cyclobutane have shown that the puckering is a result of a double-minimum potential energy surface, with the planar conformation representing a barrier to inversion.[5] The introduction of a methyl group in **methylcyclobutane** breaks the symmetry of the parent ring, leading to two distinct puckered conformations: one with the methyl group in a pseudo-axial position and another with it in a pseudo-equatorial position. The equatorial conformer is generally considered to be the more stable of the two due to reduced steric hindrance.

Conformational Analysis

The conformational dynamics of **methylcyclobutane** involve the interconversion between the axial and equatorial forms through a ring-puckering motion. This process can be described by a potential energy surface, which maps the energy of the molecule as a function of its geometry. The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle.[3]

The energy difference between the axial and equatorial conformers of monosubstituted cyclobutanes has been investigated using NMR spectroscopy. For some monosubstituted cyclobutanes, the energy difference ($\Delta G(\text{ax-eq})$) can be on the order of 0.2 to 1.1 kcal/mol, with the equatorial conformer being more stable.

Isomers of Methylcyclobutane (C₅H₁₀)

Methylcyclobutane is one of several constitutional isomers with the molecular formula C₅H₁₀. [6] These isomers can be broadly categorized into cyclic and acyclic structures.

Constitutional Isomers

The constitutional isomers of C₅H₁₀ exhibit a variety of structural motifs, from different ring sizes to various branching patterns in acyclic alkenes.

Cyclic Isomers:

- Cyclopentane: A five-membered ring.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Ethylcyclopropane: A three-membered ring with an ethyl substituent.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- 1,1-Dimethylcyclopropane: A three-membered ring with two methyl groups on the same carbon.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- 1,2-Dimethylcyclopropane: A three-membered ring with methyl groups on adjacent carbons. This isomer exists as cis and trans stereoisomers.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Acyclic Isomers (Alkenes):

- Pent-1-ene
- (E)-Pent-2-ene
- (Z)-Pent-2-ene
- 2-Methylbut-1-ene
- 3-Methylbut-1-ene
- 2-Methylbut-2-ene

Stereoisomers of Methylcyclobutane Derivatives

While **methylcyclobutane** itself is achiral, its derivatives can exhibit stereoisomerism. For example, the monochlorination of **methylcyclobutane** can lead to the formation of chiral centers and diastereomers.

Data Presentation

Physical Properties of Methylcyclobutane

Property	Value
Molecular Formula	C ₅ H ₁₀
Molecular Weight	70.13 g/mol [19]
Boiling Point	Not explicitly found
Melting Point	Not explicitly found
Density	Not explicitly found

Physical Properties of C₅H₁₀ Isomers

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
Cyclopentane	49.3[1]	-93.9[1]	0.7454 at 20°C[7]
Ethylcyclopropane	36[6]	-149[6]	0.677[6]
1,1-Dimethylcyclopropane	21[13]	-109[13]	0.660[20]
cis-1,2-Dimethylcyclopropane	37[20]	-141[20]	0.693[20]
trans-1,2-Dimethylcyclopropane	29[21]	-150[21]	0.675[22]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[23]

Methodology:

- Sample Introduction: A gaseous sample of the volatile organic compound, such as **methylcyclobutane**, is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm diameter).[24] For liquid samples at room temperature, the vapor pressure is often sufficient for introduction.

- **Electron Beam Interaction:** A high-energy beam of electrons is directed at the effusing gas jet.
- **Scattering and Detection:** The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector, which could be a photographic plate or a modern CCD camera.^[23] To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector.^[23]
- **Data Analysis:** The diffraction intensities are measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for different molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that provide the best fit to the experimental data.^[23]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. This technique provides highly accurate information about the molecule's rotational constants, from which its moments of inertia and, consequently, its precise three-dimensional structure can be determined.^{[25][26][27]}

Methodology:

- **Sample Introduction:** A gaseous sample of the compound is introduced into a waveguide sample cell at low pressure. For a volatile liquid like **methylocyclobutane**, this is typically achieved by allowing the liquid to vaporize into the evacuated cell.
- **Microwave Radiation:** A tunable source of microwave radiation is swept through a range of frequencies.
- **Absorption Detection:** As the microwave frequency matches the energy difference between two rotational levels of the molecule, the molecule absorbs the radiation. This absorption is detected by a sensitive detector.
- **Spectral Analysis:** The resulting spectrum consists of a series of absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the

molecule. By analyzing the spectra of different isotopic species of the molecule (e.g., containing ^{13}C), the positions of the atoms can be precisely determined, yielding accurate bond lengths and angles.

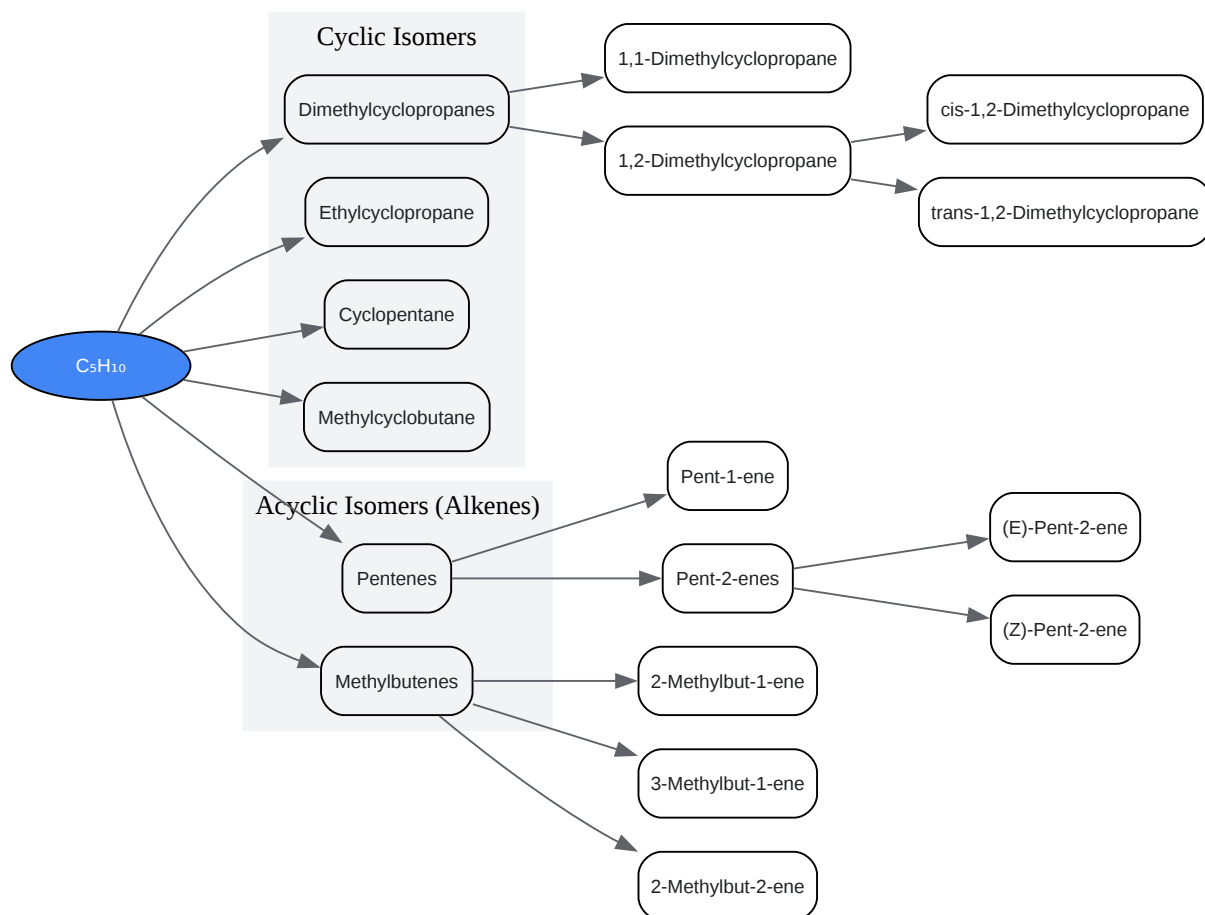
Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable tools for investigating the structural and energetic properties of molecules like **methylcyclobutane**.

Methodology:

- **Model Building:** A three-dimensional model of the **methylcyclobutane** molecule is constructed.
- **Method and Basis Set Selection:** A suitable level of theory (e.g., MP2, CCSD(T)) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice depends on the desired accuracy and available computational resources.
- **Geometry Optimization:** The energy of the molecule is minimized with respect to the positions of its atoms to find the equilibrium geometry. This provides theoretical values for bond lengths and angles.
- **Conformational Search:** To explore the potential energy surface, various starting geometries (e.g., axial and equatorial methyl conformers, planar transition state) are optimized.
- **Frequency Calculations:** Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.
- **Energy Analysis:** The relative energies of the different conformers and transition states are calculated to determine the conformational preferences and the energy barriers for interconversion.

Visualizations



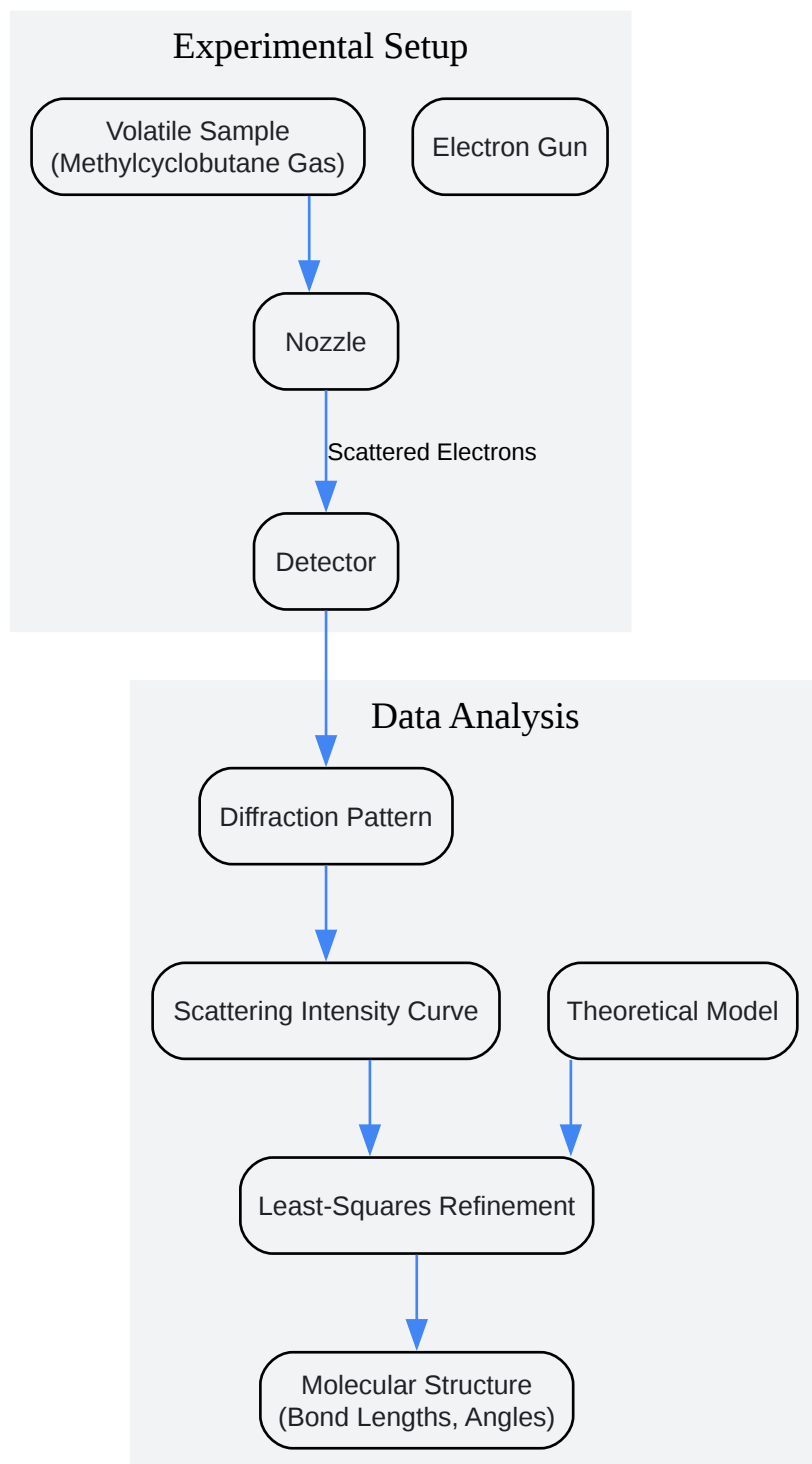
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Caption: Constitutional Isomers of C₅H₁₀.



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Caption: Conformational Inversion of **Methylcyclobutane**.



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Caption: Gas-Phase Electron Diffraction Workflow.

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